2-Methoxy-6-methyl-4-nitropyridine 1-oxide
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Overview
Description
2-Methoxy-6-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro groups attached to the pyridine ring, along with an N-oxide functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methoxy-6-methylpyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-methoxy-6-methyl-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-methyl-4-nitropyridine 1-oxide is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The N-oxide functional group can also participate in redox reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitropyridine N-oxide: Similar structure but lacks the methoxy group.
2-Methoxy-4-methyl-5-nitropyridine: Similar structure but with different substitution patterns
Uniqueness
2-Methoxy-6-methyl-4-nitropyridine 1-oxide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O4 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8N2O4/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
YTCUBZGWXHZZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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